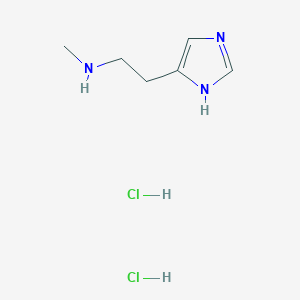
Nα-メチルヒスタミン二塩酸塩
概要
説明
N-メチルヒスタミン二塩酸塩は、様々な生理学的プロセスに関与する生体アミンであるヒスタミンから誘導された化学化合物です。この化合物は、特にヒスタミンH3受容体における強力なヒスタミンアゴニストとしての役割で知られています。 また、薬理学や生化学の分野における科学研究への応用でも認識されています .
科学的研究の応用
N-Methylhistamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of histamine metabolism and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in conditions such as migraines and allergies.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in diagnostic assays
Safety and Hazards
将来の方向性
There are several potential future directions for research on NMHD. One potential direction is to investigate the effects of NMHD on other physiological processes, such as the immune system and endocrine system. Another direction is the exploration of its therapeutic potential in migraine prophylaxis . Low dose histamine or N α-methylhistamine have demonstrated migraine prophylactic efficacy, probably via H 3 R or other undetermined pathways .
作用機序
N-メチルヒスタミン二塩酸塩は、主にヒスタミンH3受容体のアゴニストとして作用します。この化合物は、これらの受容体に高い親和性で結合し、ヒスタミン、アセチルコリン、ノルエピネフリンなどの神経伝達物質の放出を調節します。 この調節は、睡眠覚醒の調節、食欲の抑制、認知機能など、様々な生理学的プロセスに影響を与えます . さらに、ヒスタミンH2受容体に作用し、胃酸分泌を刺激する可能性があります .
類似化合物の比較
類似化合物
ヒスタミン: 親化合物であり、多くの生理学的プロセスに関与しています。
N-メチルイミダゾール: 類似の化学的性質を持つ関連化合物。
N-メチルヒスチジン: ヒスチジンの別のメチル化誘導体
独自性
N-メチルヒスタミン二塩酸塩は、ヒスタミンH3受容体に対する高い親和性と、その強力なアゴニスト活性により独特です。 ヒスタミンは複数の受容体タイプにわたって幅広い活性を示しますが、N-メチルヒスタミン二塩酸塩は、より選択的な受容体相互作用を示し、受容体特異的な研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
Nalpha-Methylhistamine dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It acts directly on histamine H2 receptors (H2Rs) in animals to stimulate acid secretion . It also dose-dependently stimulates cAMP productions in CHO-H2R cells . These interactions underline the significant role of Nalpha-Methylhistamine dihydrochloride in biochemical reactions.
Cellular Effects
Nalpha-Methylhistamine dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it stimulates cAMP synthesis, which is a crucial second messenger involved in many biological processes .
Molecular Mechanism
The molecular mechanism of action of Nalpha-Methylhistamine dihydrochloride involves binding interactions with biomolecules and changes in gene expression. It acts as a potent agonist for both H2 and H3 receptors . It also effectively inhibits [3H] tiotidine binding to CHO-H2R cells .
Dosage Effects in Animal Models
The effects of Nalpha-Methylhistamine dihydrochloride vary with different dosages in animal models
準備方法
合成ルートと反応条件
N-メチルヒスタミン二塩酸塩は、ヒスタミンのN-メチル化によって合成されます。このプロセスには、ヨウ化メチルや硫酸メチルなどのメチル化剤の使用が含まれます。 反応は通常、水性またはアルコール性溶液中で塩基性条件下で行われ、水酸化ナトリウムまたは炭酸カリウムが塩基として使用されます .
工業生産方法
工業環境では、N-メチルヒスタミン二塩酸塩の生産には、大規模なメチル化反応が関与します。 このプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フロー反応器と結晶化やクロマトグラフィーなどの高度な精製技術が採用されています .
化学反応の分析
反応の種類
N-メチルヒスタミン二塩酸塩は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、N-メチルイミダゾール誘導体を形成するために酸化することができます。
還元: 還元反応は、これをヒスタミンまたは他の関連アミンに戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: N-メチルイミダゾール誘導体。
還元: ヒスタミンまたは関連アミン。
置換: 様々な置換イミダゾール誘導体.
科学研究への応用
N-メチルヒスタミン二塩酸塩は、科学研究において幅広い用途を持っています。
化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。
生物学: ヒスタミン代謝と受容体相互作用の研究に使用されます。
医学: 片頭痛やアレルギーなどの疾患における潜在的な治療効果について調査されています。
類似化合物との比較
Similar Compounds
Histamine: The parent compound, involved in numerous physiological processes.
N-Methylimidazole: A related compound with similar chemical properties.
N-Methylhistidine: Another methylated derivative of histidine
Uniqueness
N-Methylhistamine dihydrochloride is unique due to its high affinity for histamine H3 receptors and its potent agonist activity. Unlike histamine, which has broad activity across multiple receptor types, N-Methylhistamine dihydrochloride exhibits more selective receptor interactions, making it a valuable tool in receptor-specific studies .
特性
IUPAC Name |
2-(1H-imidazol-5-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-5-9-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUQICXJAMPXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167838 | |
| Record name | N-Methylhistamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16503-22-3 | |
| Record name | N-Methylhistamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylhistamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nα-Methylhistamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N.ALPHA.-METHYLHISTAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6S98U0517 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)


![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)

